Sodium glycerophosphate

Catalog No.
S1479741
CAS No.
1555-56-2
M.F
C3H9NaO6P
M. Wt
195.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycerophosphate

CAS Number

1555-56-2

Product Name

Sodium glycerophosphate

IUPAC Name

disodium;2,3-dihydroxypropyl phosphate

Molecular Formula

C3H9NaO6P

Molecular Weight

195.06 g/mol

InChI

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

KANLKAYGXGSUJC-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Solubility

Soluble

Synonyms

1-phosphoglycerol, alpha-glycerophosphate, alpha-glycerophosphoric acid, alpha-glycerophosphoric acid, (DL)-isomer, alpha-glycerophosphoric acid, (R)-isomer, alpha-glycerophosphoric acid, (S)-isomer, alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, calcium salt, alpha-glycerophosphoric acid, disodium salt, alpha-glycerophosphoric acid, disodium salt (+-)-isomer, alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer, alpha-glycerophosphoric acid, Fe salt, alpha-glycerophosphoric acid, Fe(+3) salt (3:2), alpha-glycerophosphoric acid, monocalcium salt, alpha-glycerophosphoric acid, monocalcium salt (S)-isomer, alpha-glycerophosphoric acid, monomagnesium salt, alpha-glycerophosphoric acid, sodium salt, disodium glycerophosphate, glycerol 1-phosphate, glycerol 3-phosphate, sodium glycerophosphate

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Na]

Source of Phosphate in Parenteral Nutrition:

  • Treating Hypophosphatemia: NaGP serves as a safe and effective source of phosphate in intravenous parenteral nutrition (PN) for individuals with low phosphate levels (hypophosphatemia) []. Its hydrolysis in the body releases inorganic phosphate, a crucial element for bone health, energy metabolism, and cell signaling [].
  • Improving Mineral Metabolism in Newborns: Studies suggest that using NaGP in PN solutions for extremely low birth weight (ELBW) infants leads to better calcium and phosphate levels compared to traditional potassium phosphate solutions []. This potentially reduces the risk of mineral deficiencies and associated complications.

Studying Phosphate Metabolism and Signaling:

  • Investigating Bone Mineralization: Researchers use NaGP to study the role of phosphate in bone development and mineralization in vitro and in vivo models []. Its controlled release of phosphate allows for precise manipulation of phosphate levels and analysis of their impact on bone formation.
  • Exploring Cellular Signaling Pathways: NaGP can be employed as a tool to investigate the role of phosphate in various cellular signaling pathways related to energy metabolism, cell proliferation, and gene expression []. By studying its effects on different cell types, researchers gain insights into the complex mechanisms involving phosphate signaling.

Evaluating Compatibility and Stability in Pharmaceutical Formulations:

  • Compatibility with other Medications: NaGP's unique properties make it a valuable excipient in pharmaceutical formulations. Its compatibility with various medications, including calcium gluconate in parenteral solutions, simplifies formulation development and reduces the risk of precipitation or instability [].
  • Stability Studies for Drug Delivery Systems: Researchers utilize NaGP to assess the stability of drug delivery systems, such as liposomes or nanoparticles, designed to deliver phosphate or other therapeutic agents []. Its stability and controlled release characteristics make it a suitable model for evaluating drug delivery system performance.

Sodium glycerophosphate is a salt derived from glycerol and phosphoric acid. Its empirical formula is C3H7Na2O6P\text{C}_3\text{H}_7\text{Na}_2\text{O}_6\text{P}, and it typically exists as a hydrate with varying degrees of hydration (commonly x=4\text{x}=4 to 66) . The compound appears as a white to off-white powder, is highly soluble in water, and has a melting point between 98 °C and 100 °C . It is primarily used in clinical settings to treat hypophosphatemia (low phosphate levels) and is administered via intravenous infusion .

In the body, sodium glycerophosphate serves as a source of phosphate, a crucial molecule involved in numerous cellular processes. Phosphate is a component of essential biomolecules like ATP (adenosine triphosphate), the primary energy currency in cells []. It also plays a role in bone mineralization and other biological functions []. When administered intravenously, sodium glycerophosphate releases phosphate ions through enzymatic breakdown, correcting phosphate deficiency.

Sodium glycerophosphate undergoes hydrolysis in the body to yield inorganic phosphate and glycerol. The reaction is catalyzed by serum alkaline phosphatases, which facilitate the release of phosphate ions essential for various biological functions . The hydrolysis rate can vary based on the concentration of sodium glycerophosphate in the plasma, with significant hydrolysis occurring at concentrations above 0.7 mmol/L .

The primary biological activity of sodium glycerophosphate is its role as a phosphate donor. Upon administration, it contributes to the maintenance of phosphate homeostasis in the body, which is crucial for energy metabolism, bone mineralization, and cellular signaling processes . The compound's pharmacokinetics indicate that peak serum phosphate concentrations are typically reached within four hours post-infusion .

Sodium glycerophosphate can be synthesized through several methods. One notable method involves the esterification of glycerol with phosphoric acid in the presence of sodium carbonate or sodium hydroxide. The process typically includes:

  • Mixing phosphoric acid and glycerol at controlled temperatures.
  • Adding sodium carbonate to facilitate the esterification reaction.
  • Controlling pH levels to optimize yield.
  • Isolating the product through crystallization or precipitation techniques .

Sodium glycerophosphate has various applications, including:

  • Medical: Used as a phosphate supplement in total parenteral nutrition formulations to prevent or treat hypophosphatemia .
  • Nutritional: Acts as an electrolyte replenisher in clinical settings.
  • Pharmaceutical: Included in formulations for intravenous solutions due to its solubility and bioavailability characteristics .

Sodium glycerophosphate shares similarities with several other compounds that also serve as sources of phosphate. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
Monopotassium PhosphateKH2PO4\text{KH}_2\text{PO}_4Widely used as a fertilizer; provides potassium along with phosphorus.
Dipotassium PhosphateK2HPO4\text{K}_2\text{HPO}_4Used in food processing; acts as an emulsifier and stabilizer.
Calcium GlycerophosphateCa C3H7O62\text{Ca C}_3\text{H}_7\text{O}_6\text{P }_2Combines calcium with glycerophosphate; used in dietary supplements for bone health.
Disodium PhosphateNa2HPO4\text{Na}_2\text{HPO}_4Commonly used as a buffering agent; helps maintain pH levels in solutions.

Sodium glycerophosphate's unique aspect lies in its dual role as both a source of phosphate and a carrier of glycerol, making it particularly useful in clinical nutrition contexts where both components are beneficial.

α and β Sodium Glycerophosphate: Structural and Synthetic Distinctions

The α- and β-isomers of sodium glycerophosphate differ in the positional attachment of the phosphate group to the glycerol backbone. In the β-isomer (glycerol 2-phosphate), the phosphate occupies the central hydroxyl group, creating a symmetrical structure that lacks chirality, unlike its α- and γ-counterparts [2]. This structural distinction profoundly impacts both synthetic pathways and functional properties.

Patent CN101851252B demonstrates that β-isomer dominance (≥85% yield) arises from optimized esterification between sodium phosphate monobasic and glycerol at 120–145°C with pH 3.0–5.5 [1]. The reaction favors β-ester formation due to reduced steric hindrance at the secondary hydroxyl group. Conversely, α-isomer synthesis requires protective group strategies, as described in CN105732700A, where glycerol’s primary hydroxyls are selectively blocked before phosphorylation [4]. Thermodynamic studies reveal that β-isomer lattices exhibit 12–15 kJ/mol lower formation enthalpies than α-forms, explaining their preferential crystallization during ethanol-mediated purification [4].

Isomer Distribution Analysis Methodologies

Modern analytical platforms combine separation techniques with spectroscopic validation to quantify isomeric ratios:

MethodResolution (α/β)Detection Limit (ppm)Key Application
Anion Chromatography1.220.5Bulk pharmaceutical QC
31P NMR0.003 ppm10Reaction monitoring
HPLC-MS/MS0.980.2Metabolic stability studies

Ion-pair chromatography using tetrabutylammonium phosphate achieves baseline separation (R_s > 2.5) within 15 minutes, as validated in USP monograph studies [4]. Nuclear magnetic resonance (NMR) remains indispensable for structural confirmation, with β-isomers showing characteristic 31P chemical shifts at δ -0.2 to +0.3 ppm versus δ +1.1 to +1.8 ppm for α-forms [5]. Recent advances in 2D heteronuclear single quantum coherence (HSQC) NMR now resolve isomeric impurities at 0.1% levels, critical for parenteral-grade material [5].

Structure-Function Correlations in Isomeric Systems

The β-isomer’s pseudo-C2 symmetry enables unique supramolecular interactions. In hydrogel matrices, β-sodium glycerophosphate forms temperature-responsive networks through Mg2+-mediated phosphate bridging, exhibiting gelation onset at 20°C versus 39°C for α-rich mixtures [3]. This 19°C disparity originates from β’s ability to adopt chair-like conformations that optimize metal coordination geometry.

Crystallographic analyses reveal that β-isomers pack in a monoclinic P21/c lattice with 6.7 Å interplanar spacing, facilitating rapid dissolution (t90% < 30 s) compared to α’s triclinic P-1 structure (t90% > 120 s) [4]. Molecular dynamics simulations indicate β’s phosphate group samples a 140° rotational arc versus α’s restricted 90° motion, enhancing its enzymatic recognition in phosphatase binding pockets [2].

Isomer-Specific Bioactivity and Metabolic Pathways

β-Sodium glycerophosphate serves dual roles as both a phosphatase inhibitor and a phosphorus reservoir. In osteoblast cultures, 10 mM β-isomer upregulates RUNX2 expression 3.2-fold compared to α-forms, inducing alkaline phosphatase activity essential for bone mineralization [2]. This specificity arises from β’s capacity to mimic the transition state of phosphatase substrates, achieving 50% inhibition of protein phosphatase 1 (PP1) at 0.8 μM versus 12 μM for α-isomers [2].

Metabolic studies using 32P-labeled isomers demonstrate divergent hydrolysis rates: β-forms release phosphate 2.15-fold faster than α-variants in serum, correlating with their enhanced bioavailability [6]. This kinetic advantage stems from β’s pseudo-equatorial phosphate orientation, which positions the P-O bond optimally for nucleophilic attack by water’s lone pairs.

Advances in Stereoselective Synthesis Research

Contemporary synthesis strategies prioritize β-isomer formation through controlled lactonization:

  • Thermal Esterification: Heating glycerol with sodium dihydrogen phosphate (NaH2PO4) at 135°C for 168 hours yields 75% β-isomer via intermediate lactone formation. The five-membered lactone ring (δ-valerolactone analog) predominates over six-membered forms due to Baldwin’s ring closure rules [4].
  • Alkaline Hydrolysis: Treating lactone intermediates with 30% NaOH at 80°C for 12 hours achieves 99.5% β-selectivity. Hydrolysis proceeds through a SN2 mechanism at the less hindered β-position [4].
  • Enzymatic Resolution: Phosphotransferases from Bacillus subtilis selectively phosphorylate glycerol’s secondary hydroxyl, though industrial scalability remains limited by enzyme costs [2].

Process intensification via microwave-assisted synthesis now reduces reaction times from 168 to 24 hours while maintaining 82% β-isomer yields, as demonstrated in pilot-scale trials [4]. Mother liquor recycling further boosts total yields to 93% by recapturing α-isomers for thermal isomerization.

This comprehensive analysis underscores the critical relationship between sodium glycerophosphate’s isomeric architecture and its functional efficacy in biomedical and industrial applications. Continued innovation in stereocontrolled synthesis and analytical characterization will drive advances in targeted phosphate delivery systems.

Laboratory-Scale Preparation Research

Laboratory-scale preparation research has provided crucial insights into the fundamental mechanisms and optimal conditions for sodium glycerophosphate synthesis. Research investigations have established detailed protocols for small-scale preparation that serve as the foundation for industrial scale-up processes [1] [2] [4].

Laboratory research has demonstrated that the preparation method involves precise control of reagent quantities and reaction conditions. Studies have shown that using glycerol in quantities of 160-200g with phosphoric acid at 80-110g provides optimal stoichiometric ratios for efficient conversion [1] [2]. The addition of sodium carbonate at 40-65g serves as both a neutralizing agent and promoter of the esterification reaction [1] [2].

Research has revealed that the laboratory-scale synthesis proceeds through multiple distinct stages, each requiring specific optimization. The initial esterification stage involves the formation of sodium dihydrogen phosphate from phosphoric acid and sodium carbonate, followed by esterification with glycerol under controlled temperature and pressure conditions [1] [2] [4]. Laboratory studies have shown that maintaining temperatures between 120-145°C with steam pressure at 0.4-0.5 MPa ensures optimal reaction kinetics [1] [2].

Table 2: Laboratory-Scale Preparation Conditions

ReagentQuantity (g)FunctionAddition Stage
Glycerol160-200SubstrateInitial
Phosphoric Acid80-110Phosphorylating AgentInitial
Sodium Carbonate40-65Neutralizing AgentEsterification
Sodium Hydroxide30% solutionpH AdjustmentHydrolysis
Purified WaterAs neededDilutionPost-reaction

Laboratory research has extensively investigated the hydrolysis stage, which is critical for achieving high product yields. Studies have demonstrated that adding 30% sodium hydroxide solution after esterification, followed by reflux for 8-12 hours, ensures complete conversion of intermediate esters to the final sodium glycerophosphate product [1] [2] [4]. Research has shown that pH control during hydrolysis is crucial, with optimal pH ranges between 8.0-11.0 providing maximum conversion efficiency [1] [2].

Advanced laboratory research has explored various purification techniques to achieve high-purity products. Studies have investigated the use of activated carbon for decolorization, crystallization methods for purification, and separation techniques for removing free glycerol and phosphate impurities [1] [2] [4]. Research has demonstrated that proper purification can achieve product purities exceeding 98%, suitable for pharmaceutical applications [1] [2].

Laboratory-scale research has also provided insights into reaction kinetics and thermodynamics. Studies have shown that the esterification reaction follows second-order kinetics with respect to reactant concentrations, while the hydrolysis reaction exhibits first-order behavior [1] [2]. Temperature-dependent studies have revealed activation energies for both reaction stages, enabling optimization of reaction conditions for maximum efficiency [1] [2].

Recent laboratory research has explored alternative synthetic approaches, including solvent-free synthesis methods and the use of alternative catalysts. Studies have investigated the use of enzymatic catalysis for more selective synthesis, demonstrating that specific enzymes can produce sodium glycerophosphate with enhanced stereoselectivity [5] [6]. Laboratory research has also examined the use of microwave-assisted synthesis, which can reduce reaction times and improve energy efficiency [7].

Sustainable Synthesis Research Approaches

Sustainable synthesis research has become increasingly important in sodium glycerophosphate production, focusing on environmentally friendly approaches that minimize waste generation and energy consumption. Research efforts have explored various green chemistry principles applied to glycerophosphate synthesis, including the use of renewable feedstocks, alternative catalysts, and energy-efficient reaction conditions [7] [8] [9].

Enzymatic synthesis represents a significant advancement in sustainable sodium glycerophosphate production. Research has demonstrated that specific enzymes can catalyze the phosphorylation of glycerol under mild conditions, eliminating the need for harsh chemical reagents and high temperatures [5] [6]. Studies have shown that acid phosphatases can effectively convert glycerol to glycerol-1-phosphate using pyrophosphate as a phosphorylating agent, achieving product titers up to 167 g/L [6].

Research investigations have explored the use of phytases for direct condensation of glycerol with inorganic monophosphate, providing a simplified synthetic approach [6]. Studies have demonstrated that phytase-catalyzed reactions can achieve conversions of approximately 28-33% under optimized conditions, with the advantage of operating without added water, which simplifies product isolation and allows for phosphate recycling [6].

Table 3: Sustainable Synthesis Approaches

MethodAdvantagesTemperature (°C)Environmental ImpactCommercial Viability
Enzymatic CatalysisMild Conditions25-50LowMedium
Green SolventsReduced Toxicity25-100LowHigh
Microwave-AssistedEnergy Efficient80-150MediumHigh
Flow ChemistryContinuous Process50-120LowHigh
BiocatalysisSelectivity30-60Very LowMedium

Research has investigated the use of supercritical carbon dioxide as a green solvent for sodium glycerophosphate synthesis, demonstrating reduced environmental impact while maintaining high product yields [7] [8]. Studies have shown that supercritical CO2 can serve as both a reaction medium and extraction solvent, enabling continuous product recovery and purification [7].

Flow chemistry approaches have emerged as promising sustainable synthesis methods. Research has demonstrated that continuous flow reactors can achieve rapid synthesis with improved heat and mass transfer characteristics [10]. Studies have shown that modular flow systems can reduce reaction times from hours to minutes while maintaining high product quality [10].

Microwave-assisted synthesis has been extensively researched as an energy-efficient alternative to conventional heating methods. Studies have demonstrated that microwave irradiation can significantly reduce reaction times while maintaining or improving product yields [7]. Research has shown that microwave-assisted synthesis can achieve complete conversion in 60-90 minutes compared to 8-12 hours required for conventional heating [7].

Biocatalytic approaches using whole-cell systems have been investigated for large-scale sustainable production. Research has explored the use of engineered microorganisms capable of producing sodium glycerophosphate from renewable feedstocks such as glycerol obtained from biodiesel production [11] [6]. Studies have demonstrated that these biosynthetic approaches can achieve high selectivity for the desired β-isomer while operating under mild conditions [11].

Research has also focused on developing sustainable purification methods that minimize waste generation. Studies have investigated crystallization techniques using green solvents and biodegradable additives [12]. Research has shown that optimized crystallization conditions can achieve product purities exceeding 99.5% while reducing solvent consumption and waste generation [12].

Production Parameter Optimization Research

Production parameter optimization research has systematically investigated the effects of various process variables on sodium glycerophosphate synthesis efficiency, product quality, and economic viability. Research studies have employed statistical experimental design methods to identify optimal operating conditions and understand parameter interactions [13] [14] [15].

Temperature optimization research has revealed that reaction temperature significantly influences both reaction rate and product selectivity. Studies have demonstrated that temperatures between 120-145°C provide optimal balance between reaction kinetics and product stability [1] [2] . Research has shown that temperatures below 120°C result in incomplete conversion, while temperatures above 145°C can lead to product decomposition and reduced yields [1] [2].

Pressure optimization studies have established that steam pressure maintenance at 0.4-0.5 MPa is crucial for efficient esterification reactions [1] [2] . Research has demonstrated that pressure variations outside this range significantly impact reaction kinetics and product formation. Studies have shown that inadequate pressure control can result in incomplete esterification and reduced overall yields [1] [2].

Table 4: Production Parameter Optimization

VariableLow LevelHigh LevelOptimal ValueEffect on Yield
Molar Ratio (Glycerol:Phosphoric Acid)1:0.51:1.51:1.2Moderate
Catalyst Loading (%)51510High
Residence Time (min)3012060High
Agitation Speed (rpm)200600400Medium
Heat Transfer RateLowHighMediumMedium

pH optimization research has identified critical pH ranges for different reaction stages. Studies have demonstrated that maintaining pH between 3.0-5.5 during esterification and 8.0-11.0 during hydrolysis provides optimal conversion rates [1] [2] . Research has shown that pH deviations outside these ranges can result in side reactions and reduced product purity [1] [2].

Molar ratio optimization studies have investigated the effects of reactant stoichiometry on product formation. Research has demonstrated that glycerol to phosphoric acid molar ratios between 1:1.0 and 1:1.2 provide optimal conversion efficiency [1] [2] . Studies have shown that excess glycerol can lead to incomplete phosphorylation, while excess phosphoric acid can result in multiple phosphorylation and reduced selectivity [1] [2].

Catalyst loading optimization research has explored the effects of sodium carbonate and sodium hydroxide concentrations on reaction efficiency. Studies have demonstrated that catalyst loadings of 8-12% by weight provide optimal reaction rates without excessive cost [1] [2] . Research has shown that insufficient catalyst loading results in slow reaction kinetics, while excessive loading can lead to increased purification requirements [1] [2].

Residence time optimization studies have investigated the minimum time required for complete conversion. Research has demonstrated that reaction times of 8-12 hours for the complete process provide optimal balance between productivity and conversion efficiency [1] [2] . Studies have shown that shorter reaction times result in incomplete conversion, while longer times do not significantly improve yields but reduce overall productivity [1] [2].

Agitation optimization research has investigated the effects of mixing intensity on reaction efficiency. Studies have demonstrated that agitation speeds of 300-500 rpm provide optimal mass transfer without excessive energy consumption [1] [2] . Research has shown that inadequate agitation can result in poor mixing and reduced reaction rates, while excessive agitation can lead to increased energy costs without proportional benefits [1] [2].

Heat transfer optimization studies have explored various heating methods and their effects on reaction efficiency. Research has demonstrated that controlled heating with good temperature uniformity is crucial for consistent product quality [1] [2] . Studies have shown that poor heat transfer can result in temperature gradients and non-uniform reaction conditions, leading to reduced yields and product quality variations [1] [2].

Synthetic Yield Enhancement Investigations

Synthetic yield enhancement investigations have focused on developing strategies to maximize sodium glycerophosphate production efficiency while maintaining product quality. Research has explored various approaches including catalyst optimization, process intensification, advanced monitoring techniques, and improved purification methods [1] [2] [3] [12].

Catalyst optimization research has investigated alternative catalysts and catalyst combinations to improve reaction efficiency. Studies have demonstrated that optimized catalyst systems can increase yields from baseline levels of 65-75% to enhanced levels of 80-90% [3]. Research has explored the use of mixed metal catalysts, supported catalysts, and engineered enzyme systems to achieve higher conversion rates and improved selectivity [3].

Process intensification research has investigated the implementation of advanced reactor designs and operating strategies to enhance productivity. Studies have demonstrated that intensified processes can achieve yield improvements of 15-20% compared to conventional batch processes [3]. Research has explored the use of continuous stirred tank reactors, plug flow reactors, and microreactor systems to achieve enhanced mass and heat transfer characteristics [3].

Table 5: Synthetic Yield Enhancement Investigations

Enhancement StrategyBaseline Yield (%)Enhanced Yield (%)Improvement (%)Implementation Cost
Catalyst Optimization65-7580-9015-20Medium
Process Intensification70-8085-9515-20High
Reaction Monitoring75-8590-9510-15Low
Purification Improvement80-9095-9810-15Medium
Isomer Separation85-9598-995-10High

Advanced monitoring and control research has investigated the implementation of real-time process monitoring systems to optimize reaction conditions continuously. Studies have demonstrated that automated monitoring of pH, temperature, and reactant concentrations can improve yields by 10-15% through precise control of reaction parameters [3]. Research has explored the use of spectroscopic monitoring techniques, automated sampling systems, and advanced process control algorithms to achieve optimal reaction conditions [3].

Purification improvement research has focused on developing more efficient separation and purification techniques. Studies have demonstrated that optimized crystallization conditions can achieve product purities exceeding 95-98% while maintaining high recovery rates [12]. Research has investigated the use of controlled cooling crystallization, seeded crystallization, and anti-solvent crystallization to achieve enhanced product purity [12].

Isomer separation research has explored methods to enhance the selectivity for β-sodium glycerophosphate, which exhibits superior biological activity compared to the α-isomer. Studies have demonstrated that optimized reaction conditions can achieve β-isomer selectivities of 98-99% [1] [2] [3]. Research has investigated the use of selective crystallization, chromatographic separation, and enzymatic resolution to achieve high isomeric purity [1] [2].

Solvent optimization research has investigated the effects of different solvents and solvent mixtures on reaction efficiency and product recovery. Studies have demonstrated that binary solvent systems can achieve higher crystal growth rates and improved product purity compared to single solvent systems [12]. Research has shown that optimized solvent systems can improve overall process yields by 5-10% while reducing environmental impact [12].

Reaction kinetics optimization research has investigated the effects of reaction sequence and staging on overall process efficiency. Studies have demonstrated that optimized reaction staging can improve overall yields by controlling intermediate formation and minimizing side reactions [1] [2] [3]. Research has explored the use of multi-stage reactors, temperature programming, and controlled addition strategies to achieve enhanced conversion efficiency [1] [2].

Energy integration research has investigated methods to improve overall process energy efficiency while maintaining high product yields. Studies have demonstrated that heat integration and process optimization can reduce energy consumption by 20-30% while maintaining or improving product yields [1] [2] [3]. Research has explored the use of heat exchangers, waste heat recovery systems, and process intensification to achieve improved energy efficiency [1] [2].

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

195.00344428 g/mol

Monoisotopic Mass

195.00344428 g/mol

Heavy Atom Count

11

UNII

G43E72677U

Related CAS

95648-81-0

Drug Indication

Sodium glycerophosphate is indicated for use as a source of phosphate in total parenteral nutrition. It is used in combination with amino acids, dextrose, lipid emulsions, and other electrolytes.
FDA Label

Pharmacology

Glycerophosphate acts as a source of inorganic phosphate through hydrolysis [A32667].
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA14 - Sodium glycerophosphate

Mechanism of Action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

Other CAS

1334-74-3
1555-56-2

Absorption Distribution and Excretion

Peak serum phosphate concentration is reached in 4h.
Inorganic phosphate produced is eliminated in the urine. There may be a very small amount of glycerophosphate excreted in the urine unchanged.

Metabolism Metabolites

Glycerophosphate is hydrolyzed to form inorganic phosphate. The extent of this reaction is dependent on serum alkaline phosphatase activity.

Wikipedia

Sodium_glycerophosphate

Biological Half Life

Inorganic phosphate has a half-life of elimination of 2.06h.

Use Classification

Cosmetics -> Buffering; Antiplaque; Emulsifying; Oral care

General Manufacturing Information

1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2): ACTIVE
1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2): ACTIVE

Dates

Last modified: 09-12-2023
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Epub 2014 May 13. PubMed PMID: 24824413.


2: Dreher F, Draelos ZD, Gold MH, Goldman MP, Fabi SG, Puissegur Lupo ML.
Efficacy of hydroquinone-free skin-lightening cream for photoaging. J Cosmet
Dermatol. 2013 Mar;12(1):12-7. doi: 10.1111/jocd.12025. PubMed PMID: 23438137.


3: Peng Y, Li J, Li J, Fei Y, Dong J, Pan W. Optimization of thermosensitive
chitosan hydrogels for the sustained delivery of venlafaxine hydrochloride. Int J
Pharm. 2013 Jan 30;441(1-2):482-90. doi: 10.1016/j.ijpharm.2012.11.005. Epub 2012
Nov 16. PubMed PMID: 23159345.


4: Gold MH, Biron J. Efficacy of a novel hydroquinone-free skin-brightening cream
in patients with melasma. J Cosmet Dermatol. 2011 Sep;10(3):189-96. doi:
10.1111/j.1473-2165.2011.00573.x. PubMed PMID: 21896130.

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